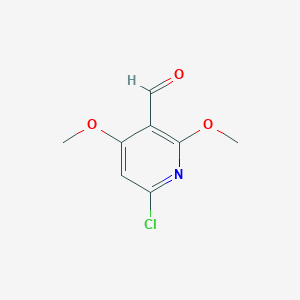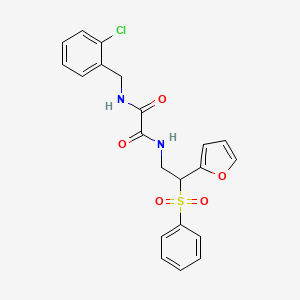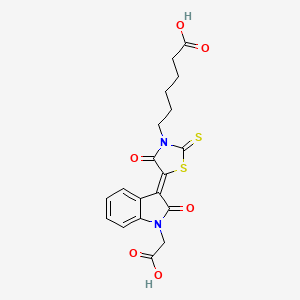![molecular formula C24H22N6O3 B2891768 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone CAS No. 1058447-24-7](/img/structure/B2891768.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazolopyridazine ring could potentially be formed through a cyclization reaction, while the piperazine ring might be introduced through a substitution or addition reaction. The benzoylphenoxy group could be added through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyridazine ring and the piperazine ring are both heterocyclic structures, which means they contain atoms other than carbon in the ring. The benzoylphenoxy group is a large, bulky group that could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. The triazolopyridazine ring and the piperazine ring are both likely to be involved in reactions with nucleophiles and electrophiles. The benzoylphenoxy group could potentially undergo reactions with strong bases or acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple rings and functional groups could result in a high molecular weight and complex intermolecular interactions. This could influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- A series of compounds, including pyrazoline and pyrazole derivatives, were synthesized, showcasing significant antibacterial and antifungal activities. These compounds demonstrate potential for developing new antimicrobial agents, with some showing promising performance against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Molecular Docking and In Vitro Screening
- Novel pyridine and fused pyridine derivatives, starting from a hydrazinyl-pyridine-carbonitrile compound, were prepared and showed antimicrobial and antioxidant activity. These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential for further investigation as therapeutic agents (Flefel et al., 2018).
Synthesis for Potential Antitumor Agents
- The synthesis of pyridotriazolopyrimidines as potential antitumor agents was explored, leading to the creation of compounds with promising anticancer activity against two cancer cell lines, MCF-7 and HepG2. This highlights the potential of such compounds in cancer therapy (Abdallah et al., 2017).
Exploring Chemical Reactions and Synthesis Strategies
- Research into the reactions of 4-aryl-1-hydrazinophthalazines with various carbonyl compounds led to the synthesis of a range of heterocycles, demonstrating the versatility of these chemical structures in synthesizing new compounds with potential bioactive properties (Shaban et al., 1991).
Heteroaromatization and Synthesis of Novel Compounds
- The heteroaromatization process with 4-hydroxycoumarin led to the creation of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. Some of these synthesized compounds were tested for their antimicrobial activity, showcasing the potential for further development into bioactive agents (El-Agrody et al., 2001).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, it could potentially interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-benzoylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-23(16-33-20-8-6-19(7-9-20)24(32)18-4-2-1-3-5-18)29-14-12-28(13-15-29)22-11-10-21-26-25-17-30(21)27-22/h1-11,17H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFGRNDOFMMJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2891686.png)
![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2891690.png)
![8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2891691.png)
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)


![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2891701.png)
![3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891703.png)



